N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(4-Chlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted with a 4-ethylphenyl group at position 1, a methyl group at position 5, and a 4-chlorophenyl carboxamide moiety at position 2. This scaffold is frequently explored in medicinal chemistry due to the versatility of triazole derivatives in targeting diverse biological pathways.
The 4-chlorophenyl and 4-ethylphenyl substituents confer distinct electronic and steric properties, influencing solubility, bioavailability, and receptor interactions. Crystallographic studies of similar triazole carboxamides (e.g., compounds 4 and 5 in ) reveal planar molecular conformations with slight deviations due to ortho-substituted aryl groups, which may affect packing and intermolecular interactions .
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-3-13-4-10-16(11-5-13)23-12(2)17(21-22-23)18(24)20-15-8-6-14(19)7-9-15/h4-11H,3H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEYYQZSLWSNHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.
The chemical structure and properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN4O |
| Molecular Weight | 340.81 g/mol |
| LogP | 4.3959 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 50.173 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
- Receptor Binding : It may bind to receptors that modulate cellular pathways related to growth and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound exhibits significant antiproliferative activity against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values reported between 1.1 μM and 2.6 μM.
- HCT-116 (colon cancer) : Similar IC50 values indicating strong efficacy.
These results suggest that this compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity:
- Effective against common pathogens such as Escherichia coli and Staphylococcus aureus.
- Minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Comparative Analysis with Similar Compounds
A comparative analysis reveals how structural variations influence biological activity:
| Compound | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|---|
| N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-methyl ... | Contains both 4-chlorophenyl and 4-ethylphenyl groups | Significant against MCF-7 and HCT-116 | Effective against E. coli and S. aureus |
| N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Lacks 4-chlorophenyl group | Lower anticancer activity | Reduced antimicrobial efficacy |
| 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | Lacks ethyl group | Variable activity depending on other substituents | Variable antimicrobial effects |
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of triazole derivatives:
- Study on Anticancer Activity : In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound exhibited significant antiproliferative effects against MCF-7 cells with IC50 values as low as 1.1 μM .
- Antimicrobial Evaluation : Research conducted by demonstrated that specific triazole derivatives showed effective inhibition against Staphylococcus aureus, with MIC values comparable to traditional antibiotics.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazole Carboxamide Derivatives
Key Observations:
- Amide Substitutions : Bulky substituents like (3-phenyl-1,2-oxazol-5-yl)methyl (LELHOB) increase molecular weight and logP compared to simpler aryl amides (e.g., 4-chlorophenyl) .
- Trifluoromethyl Effects : The trifluoromethyl group in Compound 10 enhances growth inhibition (GP = 68.09%) against lung cancer cells, suggesting improved bioactivity compared to methyl-substituted analogs .
Physicochemical Properties
Solubility and Lipophilicity
- logP/logD : The target compound and E141-0149 share identical logP values (4.39), indicating similar membrane permeability. In contrast, ZIPSEY (logP = 3.12) demonstrates higher hydrophilicity due to its hydroxyl-containing amide substituent .
- Polar Surface Area (PSA) : E141-0149 has a PSA of 50.17 Ų, typical for triazole carboxamides with hydrogen-bond acceptors (e.g., carbonyl, triazole nitrogen). Lower PSA values correlate with improved blood-brain barrier penetration .
Anticancer Activity
- NCI-H522 Sensitivity : Compounds with 4-chlorophenyl or trifluoromethyl groups (e.g., Compound 10, GP = 68.09%) show selective inhibition of lung cancer cells, likely via c-Met kinase targeting .
- Mechanistic Diversity : Hybrids like QTC-4-MeOBnEA () exhibit multi-target effects in Alzheimer’s disease, suggesting triazole carboxamides’ adaptability in addressing complex pathologies .
Antibacterial and Antifungal Activity
- Thiadiazole Hybrids : N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () demonstrates enhanced antibacterial potency due to sulfur-containing heterocycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
